4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
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Overview
Description
4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a bromine atom at the 4-position, a methyl group at the 1-position, and a carbonyl group at the 2-position of the pyrrolo[2,3-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary target of 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby inhibiting the activation of FGFR .
Biochemical Pathways
The inhibition of FGFR leads to the suppression of downstream signaling pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .
Pharmacokinetics
It is mentioned that the compound has a low molecular weight, which could be beneficial to its bioavailability .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves the bromination of 1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl or vinyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, while a Suzuki coupling reaction can produce 4-aryl-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.
Scientific Research Applications
4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is investigated for its potential to inhibit specific enzymes or receptors involved in disease pathways.
Chemical Biology: It serves as a probe to study protein-ligand interactions and cellular signaling mechanisms.
Industrial Applications: The compound is utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the bromine and methyl groups, making it less specific in its interactions.
4-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the methyl group, which can affect its binding affinity and selectivity.
1-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: Lacks the bromine atom, which can influence its reactivity and biological activity.
Uniqueness
4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is unique due to the presence of both the bromine and methyl groups, which enhance its specificity and potency in biological applications. These functional groups contribute to its distinct chemical reactivity and ability to form strong interactions with target proteins.
Properties
IUPAC Name |
4-bromo-1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-11-7(12)4-5-6(9)2-3-10-8(5)11/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOCZSVWMIMQSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C(C=CN=C21)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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